2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide

Supramolecular Chemistry Anion Recognition Thioamide Property

2-Chloro-N-(4-fluorobenzenecarbothioyl)acetamide (CAS 1311279-68-1) is a synthetic thioamide derivative with the molecular formula C9H7ClFNOS and a molecular weight of 231.67 g/mol. It is typically supplied at a purity of 95%+.

Molecular Formula C9H7ClFNOS
Molecular Weight 231.67 g/mol
CAS No. 1311279-68-1
Cat. No. B1428420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide
CAS1311279-68-1
Molecular FormulaC9H7ClFNOS
Molecular Weight231.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=S)NC(=O)CCl)F
InChIInChI=1S/C9H7ClFNOS/c10-5-8(13)12-9(14)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,13,14)
InChIKeyQQTSOLPVHMAJDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-fluorobenzenecarbothioyl)acetamide (CAS 1311279-68-1) Procurement Specifications & Chemical Classification


2-Chloro-N-(4-fluorobenzenecarbothioyl)acetamide (CAS 1311279-68-1) is a synthetic thioamide derivative with the molecular formula C9H7ClFNOS and a molecular weight of 231.67 g/mol . It is typically supplied at a purity of 95%+ . The compound features an electrophilic 2-chloroacetyl group and a thiocarbonyl (C=S) group, placing it in a distinct chemical class from common amide (C=O) analogs. Its structural hallmarks, a reactive chlorine center for nucleophilic substitution and a thioamide moiety with unique electronic and hydrogen-bonding properties, define its potential as a versatile building block in medicinal chemistry and material science.

Synthetic building block with electrophilic 2-chloroacetyl and thioamide (C=S)
Distinct thioamide vs. common amide (C=O) analog — class-level H-bond donor and conformational rigidity properties
Requires validation of compound-specific reactivity and stability for target application

Why 2-Chloro-N-(4-fluorobenzenecarbothioyl)acetamide Cannot Be Replaced by Generic Amide Analogs


The practice of substituting a thioamide (C=S) for a generic amide (C=O) isoester is a common strategy in drug discovery, but it results in quantifiable, non-trivial changes in physicochemical and pharmacological profiles. This renders simple interchange impossible without altering key properties. The thioamide group is known to be a weaker hydrogen-bond acceptor but a stronger NH acid than the corresponding amide [1]. This fundamental difference leads to enhanced anion binding and altered target interactions. Furthermore, thioamides exhibit a systematically higher energetic barrier to rotation around the C–N bond (by 12.56–16.75 kJ mol⁻¹) compared to amides, directly impacting conformational stability and molecular recognition [2]. Therefore, 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide, as a thioamide, presents a distinct profile validated by class-level evidence, making its direct replacement with an amide analog such as 2-chloro-N-(4-fluorophenyl)acetamide (CAS 351-04-2) scientifically unsound without a complete re-evaluation of the system's performance.

Thioamide (C=S)
Mismatch Risk
Amide (C=O) Analog
Stronger NH acid, enhanced H-bond donor
Hydrogen-bond profile may shift target interaction
Weaker amide NH donor
Higher C-N rotational barrier
Conformational rigidity difference may alter bioactive conformation
Lower barrier, more flexible
Lower C=S polarity, different HOMO/LUMO
Electrophilic reactivity profile may not transfer directly
Higher C=O polarity, distinct electronics

2-Chloro-N-(4-fluorobenzenecarbothioyl)acetamide Quantitative Differentiation: A Comparator-Based Evidence Guide


Enhanced Hydrogen-Bond Donor Strength vs. Amide Analog

The target compound's thioamide group offers superior hydrogen-bond donor capability. While direct pKa data for the compound is unavailable, class-level evidence shows that the NH proton in thioamides is more acidic than in amides, confirmed by their stronger hydrogen bonding, which is exploited in anion receptor design [1]. This directly contrasts with 2-chloro-N-(4-fluorophenyl)acetamide, where the weaker amide NH donor limits its utility in such applications.

H-Bond Donor Strength
Class-level inference
Thioamide NH is a stronger acid than amide NH
Supports anion recognition & target engagement research
Specific compound pKa data not available
Supramolecular Chemistry Anion Recognition Thioamide Property

Increased Conformational Rigidity vs. Amide Analog

The C–N bond in thioamides has a higher rotational barrier, resulting in greater conformational rigidity. Literature data indicates this barrier is 12.56–16.75 kJ mol⁻¹ higher for thioacetanilides compared to their amide counterparts [1]. This enhanced rigidity distinguishes the target compound from 2-chloro-N-(4-fluorophenyl)acetamide, which has a lower rotational barrier and consequently a more flexible structure.

C-N Rotational Barrier
Reported class-level
12.56–16.75 kJ mol⁻¹ higher than amide
Enables conformational pre-organization design
Based on thioacetanilide class data
Computational Chemistry Conformational Analysis Drug Design

Different Electron Delocalization & Electrophilic Reactivity

The thioamide group alters the electronic environment of the 2-chloroacetyl moiety. While direct reactivity comparison data between 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide and its amide analog is absent, class-level understanding notes that 'the polarity of C=S bonds in thioamides is much smaller than C=O bonds in ordinary amides' and that they possess 'higher HOMO and lower LUMO' energies [1]. This electronic modulation by the thioamide group predicts a different reactivity profile for the 2-chloroacetyl electrophile compared to a standard amide.

Electronic Modulation
Class-level inference
Lower C=S polarity, altered HOMO/LUMO
Different electrophilic substitution profile
Compound-specific reactivity validation needed
Synthetic Chemistry Reactivity Electrophile

Evidence-Backed Application Scenarios for 2-Chloro-N-(4-fluorobenzenecarbothioyl)acetamide


Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The compound serves as a critical electrophilic building block for synthesizing N-aryl-2-arylthioacetamide libraries. Studies have demonstrated that such derivatives, derived from 2-chloro-N-substituted-acetamides, are active as non-nucleoside HIV-1 reverse transcriptase inhibitors in the lower micromolar range (1.25–20.83 μM) [1]. The unique electronic properties of the thioamide precursor can directly influence the final compound's activity.

Design of Neutral Anion Receptors and Sensors

Based on the established superior hydrogen-bond donor strength of thioamides compared to amides, this compound can be used as a scaffold for creating novel neutral anion receptors with higher affinity [2]. Its enhanced acidity makes it a prime candidate for developing colorimetric or fluorometric sensors for anions like fluoride or dihydrogen phosphate.

Medicinal Chemistry for Conformationally Constrained Isosteres

The 12.56–16.75 kJ mol⁻¹ higher rotational barrier of the thioamide group, compared to an amide, makes this compound a valuable precursor for designing biologically active molecules where conformational pre-organization is a key design principle [3]. This can lead to improved binding affinity for protein targets where the amide analog would suffer from an entropic penalty due to its flexibility.

Essential Tool in Structure-Activity Relationship (SAR) Studies

For research teams quantifying the impact of C=S versus C=O bioisosterism in a specific biological system, this compound is the necessary procurement choice. Its unique properties allow for the direct, systematic exploration of thioamide effects on potency, metabolic stability, or membrane permeability, a substitution that cannot be modeled by any other compound [3].

Application
Selection Property
Validation Focus
NNRTI Library Synthesis
Thioamide electrophilic scaffold
Micromolar target inhibition in enzymatic assays
Anion Receptor Design
Enhanced H-bond donor acidity
Anion binding affinity & sensor signal
Conformationally Constrained Isosteres
Higher C-N rotational barrier
Target binding & selectivity in rigidified analogs
C=S vs C=O SAR Studies
Unique thioamide bioisostere
Comparative potency, stability, permeability
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